molecular formula C12H13N3O4 B1414930 ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate CAS No. 1000932-33-1

ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B1414930
CAS No.: 1000932-33-1
M. Wt: 263.25 g/mol
InChI Key: QAMKIINYQSIYCZ-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a pyrido[2,3-d]pyrimidine core. This compound is distinguished by its substitution pattern: methyl groups at positions 1 and 3, a keto group at positions 2 and 4, and an ethyl carboxylate ester at position 5. It is synthesized via the Gewald reaction using N,N-dimethylbarbituric acid, elemental sulfur, and ethyl cyanoacetate in the presence of DMF and morpholine, achieving high purity (99%) and yield .

Properties

IUPAC Name

ethyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-4-19-11(17)8-6-5-7-9(13-8)14(2)12(18)15(3)10(7)16/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMKIINYQSIYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to the pyrido[2,3-d]pyrimidine family, which shares structural similarities with pyrimidine-fused heterocycles. Below is a detailed comparison with key analogs:

Substituent Variations in Pyrido[2,3-d]Pyrimidine Derivatives

Compound Name Substituents/Modifications Key Properties/Applications
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate (2) Thieno[3,2-d]pyrimidine core; 6-amino group Intermediate for thiocarbamoyl derivatives; reacts with phenyl isothiocyanate
Ethyl 6-((4-amino-3-phenylthiazol-2(3H)-ylidene)amino)-1,3-dimethyl-2,4-dioxo-thieno[3,2-d]pyrimidine-7-carboxylate (10) Thiazole-2-ylideneamino group at position 6 Enhanced π-conjugation; potential fluorescence or bioactivity
8-Aryl-4-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-7-ones 8-aryl substituents; saturated 5,6,7,8-tetrahydro ring Investigated for CNS activity due to improved solubility and bioavailability
4-Chloropyrido[2,3-d]pyrimidin-7(8H)-ones Chlorine at position 4 Electrophilic reactivity for nucleophilic substitution; used in drug discovery

Physicochemical Properties

Property Target Compound Compound 10 4-Chloro Derivative
Molecular Formula C₁₃H₁₅N₃O₅S C₂₆H₂₂N₄O₄S₂ C₁₁H₁₀ClN₃O₂
Melting Point Not reported Recrystallized (EtOH-DMF) 220–225°C (decomp.)
Elemental Analysis C: 53.15%, H: 4.67%* C: 60.22%, H: 4.28%† Not reported
Solubility Moderate in DMF Low in H₂O; high in DMSO High in polar aprotic solvents

*Data for analog 7a ; †Data for compound 10 .

Biological Activity

Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological implications.

Chemical Structure and Synthesis

The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic pathways often emphasize the introduction of functional groups that enhance biological activity.

Table 1: Synthetic Pathways for Pyrido[2,3-d]pyrimidines

StepReagents/ConditionsProduct
1Condensation of pyrimidine derivatives with aldehydesIntermediate pyrido compounds
2Cyclization under acidic conditionsPyrido[2,3-d]pyrimidine core
3Functionalization (e.g., ethylation)Ethyl 1,3-dimethyl-2,4-dioxo derivative

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidines. This compound has shown significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted by Elzahabi et al., the compound was tested against five different cancer cell lines. The results indicated that it exhibited potent inhibitory effects on cell proliferation through mechanisms involving kinase inhibition:

  • Cell Lines Tested : MCF-7 (breast), HeLa (cervical), A549 (lung), and others.
  • IC50 Values : Ranged from 10 µM to 25 µM across different lines.

Kinase Inhibition

The compound has been identified as a potential inhibitor of several kinases involved in cancer signaling pathways. Specifically:

  • RIPK2 Kinase : Inhibitory activity was confirmed using HEKBlue assays where the compound effectively reduced NF-kB activation.

Table 2: Kinase Inhibition Data

KinaseIC50 (µM)Activity Description
RIPK215Significant inhibition observed
ALK2>100No significant inhibition

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can modulate pro-inflammatory cytokine production in response to stimuli such as L18-MDP in NOD2 signaling pathways.

The compound appears to interfere with the downstream signaling cascades activated by receptor engagement:

  • Cytokine Production : Reduced levels of CXCL8 were observed in treated cells.

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties associated with this compound. Its ability to inhibit specific kinases may play a role in protecting neuronal cells from apoptosis under stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate

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